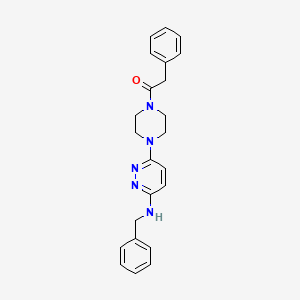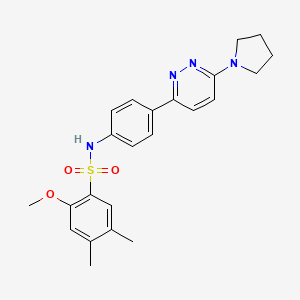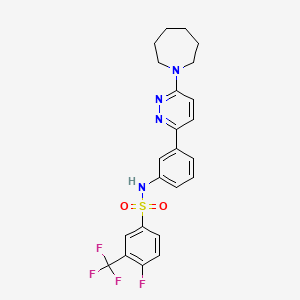![molecular formula C19H20N4O3S B11257658 (4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11257658.png)
(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the thieno[2,3-d]pyrimidin-4-one core. Common synthetic methods include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aromatic Nucleophilic Substitution: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Amide Bond Formation: Coupling reactions to form the carbonyl linkage between the piperazine and the thieno[2,3-d]pyrimidin-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a kinase inhibitor and its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to these targets, modulating their activity and affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboxylate: Shares the piperazine and methoxyphenyl groups but lacks the thieno[2,3-d]pyrimidin-4-one core.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyrimidinone core but differs in the substituents attached to the core.
Uniqueness
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core.
Propiedades
Fórmula molecular |
C19H20N4O3S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N4O3S/c1-12-15-17(24)20-11-21-18(15)27-16(12)19(25)23-8-6-22(7-9-23)13-4-3-5-14(10-13)26-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24) |
Clave InChI |
NKUITFIQHQKYBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11257581.png)
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11257589.png)

![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11257606.png)

![N-benzyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11257621.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide](/img/structure/B11257632.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]cyclohexanecarboxamide](/img/structure/B11257648.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11257670.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B11257676.png)

![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N-(1-methylethyl)acetamide](/img/structure/B11257685.png)
